molecular formula C22H23N5O7 B2815230 N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide CAS No. 1052613-96-3

N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No. B2815230
CAS RN: 1052613-96-3
M. Wt: 469.454
InChI Key: JXGSUDBNKZZBPJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a useful research compound. Its molecular formula is C22H23N5O7 and its molecular weight is 469.454. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Drug Precursors

Research has focused on the synthesis of complex organic molecules that serve as precursors for potential drugs or as intermediates in synthetic pathways. For example, the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes demonstrates innovative methods to synthesize complex structures, which could be applied to the synthesis of related compounds (Shiho Chikaoka et al., 2003).

Enzyme Inhibition Studies

Compounds similar to the one have been evaluated for their potential as enzyme inhibitors, which is crucial in the development of new therapeutic agents. For instance, new synthetic 1,2,4-triazole derivatives have been studied for cholinesterase inhibition, showing moderate to good activities against acetylcholinesterase and butyrylcholinesterase (N. Riaz et al., 2020).

Antioxidant Properties

The antioxidant properties of new compounds are a significant area of research due to their potential health benefits. For example, the synthesis and investigation of the antioxidant activity of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles highlight the ongoing search for new antioxidants (Dmitro V. Dovbnya et al., 2022).

Biological Activity and Medicinal Chemistry

The design and synthesis of molecules with potential biological activities are central to medicinal chemistry. Research into compounds like N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate explores their synthesis, characterization, and biological activities, including antibacterial, antifungal, and antioxidant properties (C. Orek, P. Koparir, M. Koparır, 2012).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O7/c1-31-14-7-5-12(9-16(14)33-3)23-18(28)11-26-20-19(24-25-26)21(29)27(22(20)30)13-6-8-15(32-2)17(10-13)34-4/h5-10,19-20H,11H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGSUDBNKZZBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

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